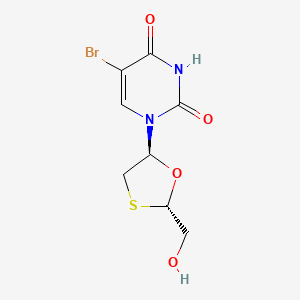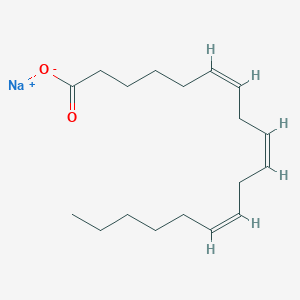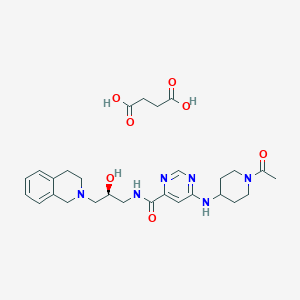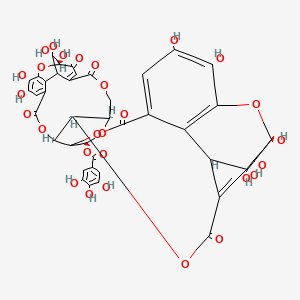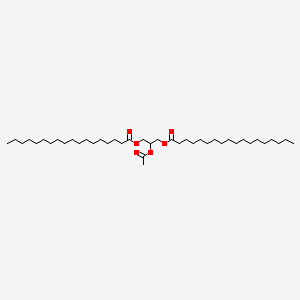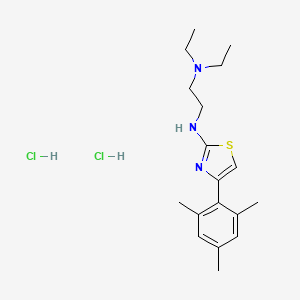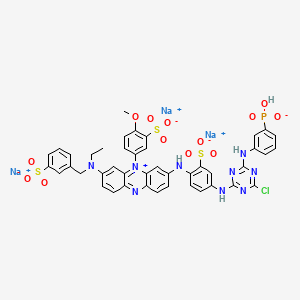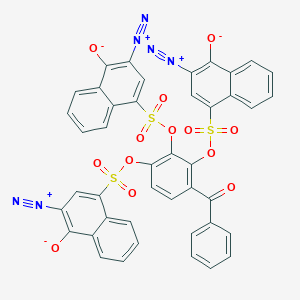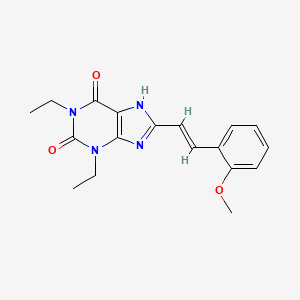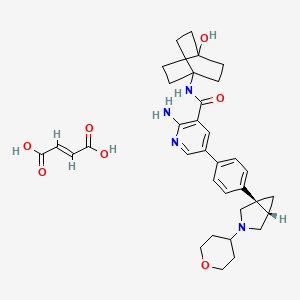
Zilurgisertib fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zilurgisertib fumarate is a small molecule compound with the chemical formula C30H38N4O3·C4H4O4·2H2OThis compound has shown potential in the treatment of various conditions, including fibrodysplasia ossificans progressiva and anemia due to myeloproliferative or myelodysplastic hematological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zilurgisertib fumarate involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. Typically, such methods involve optimization of the synthetic route to ensure high yield and purity, as well as scalability for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Zilurgisertib fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Zilurgisertib fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study ALK2 inhibition and its effects on various biochemical pathways.
Biology: Employed in cellular assays to investigate its impact on cell signaling and gene expression.
Medicine: Explored as a therapeutic agent for conditions like fibrodysplasia ossificans progressiva and anemia due to myeloproliferative disorders
Wirkmechanismus
Zilurgisertib fumarate exerts its effects by inhibiting the activity of ALK2, a receptor serine/threonine kinase involved in the bone morphogenetic protein (BMP) signaling pathway. By inhibiting ALK2, this compound reduces the phosphorylation of SMAD1/5 proteins, which are downstream effectors of BMP signaling. This inhibition leads to decreased hepcidin production and improved iron homeostasis, making it beneficial for treating anemia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Momelotinib: A JAK1/JAK2 and ALK2 inhibitor used in the treatment of myelofibrosis.
Pacritinib: A JAK2, interleukin-1 receptor-associated kinase 1 (IRAK1), and ALK2 inhibitor also used for myelofibrosis.
Uniqueness
Zilurgisertib fumarate is unique due to its high selectivity for ALK2, with minimal off-target effects on other kinases. This selectivity makes it a promising candidate for combination therapies, such as with ruxolitinib, to enhance therapeutic outcomes while minimizing side effects .
Eigenschaften
CAS-Nummer |
2173390-30-0 |
|---|---|
Molekularformel |
C34H42N4O7 |
Molekulargewicht |
618.7 g/mol |
IUPAC-Name |
2-amino-N-(4-hydroxy-1-bicyclo[2.2.2]octanyl)-5-[4-[(1R,5S)-3-(oxan-4-yl)-3-azabicyclo[3.1.0]hexan-1-yl]phenyl]pyridine-3-carboxamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C30H38N4O3.C4H4O4/c31-26-25(27(35)33-28-7-10-29(36,11-8-28)12-9-28)15-21(17-32-26)20-1-3-22(4-2-20)30-16-23(30)18-34(19-30)24-5-13-37-14-6-24;5-3(6)1-2-4(7)8/h1-4,15,17,23-24,36H,5-14,16,18-19H2,(H2,31,32)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-,28?,29?,30+;/m1./s1 |
InChI-Schlüssel |
JYMHACJJTJNBGE-XESJLZEZSA-N |
Isomerische SMILES |
C1COCCC1N2C[C@H]3C[C@]3(C2)C4=CC=C(C=C4)C5=CC(=C(N=C5)N)C(=O)NC67CCC(CC6)(CC7)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1COCCC1N2CC3CC3(C2)C4=CC=C(C=C4)C5=CC(=C(N=C5)N)C(=O)NC67CCC(CC6)(CC7)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B12763255.png)
